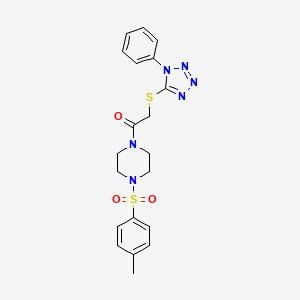

2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S2/c1-16-7-9-18(10-8-16)31(28,29)25-13-11-24(12-14-25)19(27)15-30-20-21-22-23-26(20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTCQTAQIOUSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone is a derivative of tetrazole and piperazine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Contains a tetrazole ring, known for its diverse biological activities.

- The piperazine moiety is linked to a tosyl group, enhancing solubility and bioavailability.

Anticholinesterase Activity

Research has shown that tetrazole derivatives exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. A study evaluating similar compounds found that certain derivatives inhibited acetylcholinesterase (AChE) with varying efficacy. For instance, compounds with electron-donating groups demonstrated higher inhibition percentages, suggesting that structural modifications can enhance biological activity .

| Compound | Inhibition Percentage at 1 mM | Inhibition Percentage at 0.1 mM |

|---|---|---|

| Compound 2 (3-methyl phenyl) | 29.56% | 14.53% |

| Compound 3 (3-chloro phenyl) | 24.38% | 12.96% |

| Compound 5 | 17.71% | 4.69% |

These findings indicate that the presence of specific substituents on the phenyl ring significantly influences the anticholinesterase activity of tetrazole derivatives.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Molecular hybrids containing tetrazole structures have been designed to target cancer cells selectively. Preliminary studies suggest that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Anticholinesterase Activity

In a controlled study, derivatives of This compound were synthesized and evaluated for their ability to inhibit AChE. The results indicated that modifications to the phenyl group could lead to enhanced inhibitory effects compared to standard drugs like Donepezil .

Research on Antitumor Effects

Another study focused on the synthesis of compounds with the tetrazole scaffold aimed at cancer therapy. The research highlighted that certain derivatives exhibited promising cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Analogues

*Data inferred from structurally similar 7d .

†Piperazine proton shifts vary with sulfonyl substituents due to electronic effects.

Spectral Characterization

- $^1$H NMR : The target compound’s piperazine protons (3.14–2.96 ppm) are downfield-shifted compared to allylpiperazine derivatives (2.43–2.71 ppm), reflecting the electron-withdrawing tosyl group’s deshielding effect .

- IR: Strong carbonyl stretches (~1735 cm$^{-1}$) and tetrazole C=N absorptions (~1605 cm$^{-1}$) are consistent across ethanone derivatives .

Q & A

What are the standard synthetic routes for 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone, and how do reaction conditions influence yield?

Category : Basic Synthesis Methodology

Answer :

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a tetrazole-thiol intermediate with a tosylpiperazine derivative. Key steps include:

- Step 1 : Preparation of the tetrazole-thiol intermediate (e.g., 2-((1H-tetrazol-5-yl)thio)ethanone) using sodium azide and substituted phenyl ethanone derivatives in PEG-400 with TBAB as a phase-transfer catalyst at 70–80°C for 1–2 hours .

- Step 2 : Tosylation of piperazine via reaction with tosyl chloride under basic conditions.

- Step 3 : Coupling the intermediates using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400, followed by purification via recrystallization in aqueous acetic acid .

Critical Factors : Reaction time (monitored by TLC), solvent polarity (PEG-400 enhances miscibility), and catalyst choice (TBAB vs. clay) directly affect yield (typically 60–85%) and purity.

How can spectral data contradictions (e.g., NMR/IR) be resolved during structural characterization?

Category : Advanced Analytical Challenges

Answer :

Contradictions arise from tautomerism in tetrazole rings or solvent-induced shifts. Resolution strategies include:

- NMR : Use deuterated DMSO or CDCl₃ to stabilize tautomers. For example, the tetrazole NH proton (δ 10–12 ppm in DMSO) may disappear in CDCl₃ due to exchange broadening .

- IR : Confirm thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) bands. Overlapping peaks (e.g., tosyl S=O at ~1150 cm⁻¹) require deconvolution software .

- Elemental Analysis : Cross-validate with calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

What strategies are effective for optimizing regioselectivity in tetrazole-thioether formation?

Category : Advanced Synthetic Chemistry

Answer :

Regioselectivity between 1H- and 2H-tetrazole isomers is controlled by:

- Substituent Effects : Bulky groups (e.g., phenyl) favor 1H-tetrazole due to steric hindrance .

- Catalytic Systems : TBAB stabilizes the transition state for 1H-tetrazole formation, while acidic conditions (e.g., acetic acid) promote 2H-tetrazole .

- Temperature : Lower temperatures (≤70°C) reduce isomerization .

Validation : Use NOESY NMR to confirm spatial proximity of substituents to the tetrazole ring .

How can the biological activity of this compound be evaluated in enzyme inhibition assays?

Category : Basic Biological Screening

Answer :

The compound’s sulfonamide (tosyl) and tetrazole groups suggest COX-2 or kinase inhibition potential. A methodological framework includes:

- Target Selection : Prioritize COX-2 (via molecular docking using PDB 5KIR) or PI3K (PDB 4LZ9) .

- Assay Design :

What experimental approaches address stability issues in aqueous or biological matrices?

Category : Advanced Stability Studies

Answer :

The compound’s thioether and sulfonamide groups are prone to hydrolysis. Mitigation strategies:

- pH Control : Store in neutral buffers (pH 7.4) to minimize sulfonamide cleavage .

- Light/Temperature : Use amber vials and −20°C storage to prevent photodegradation and thermal decomposition .

- Biological Matrix Stabilizers : Add 1 mM EDTA to chelate metal ions in cell lysates .

Analytical Validation : Monitor degradation via HPLC-UV (λ = 254 nm) with a C18 column .

How can computational modeling guide the design of derivatives with enhanced activity?

Category : Advanced Drug Design

Answer :

- Docking Studies : Use AutoDock Vina to predict binding to COX-2 (e.g., tetrazole-thioether occupies the hydrophobic pocket near Val523) .

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with IC₅₀ data to optimize lipophilicity (ideal logP = 2–4) .

- ADMET Prediction : SwissADME evaluates bioavailability (e.g., tosyl group reduces BBB penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.